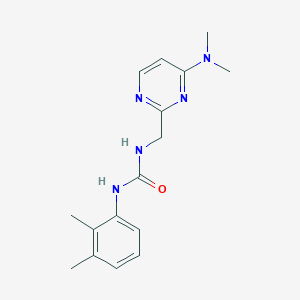
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea exerts its effects by inhibiting the activity of various enzymes, including protein kinase C, tyrosine kinase, and phosphodiesterase. It also inhibits the activation of nuclear factor-kappaB, a transcription factor that plays a key role in inflammation and cell survival. Additionally, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. It also modulates the activity of various neurotransmitters, which can affect cognitive function and behavior. Additionally, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to protect neurons from oxidative stress, which can play a role in neurodegenerative disorders.
実験室実験の利点と制限
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has some limitations, including its potential toxicity and limited availability. Additionally, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea can be expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea research. One area of interest is the development of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea in combination with other drugs for cancer treatment. Additionally, the development of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea-based imaging agents for the diagnosis of neurodegenerative disorders is another potential future direction.
合成法
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea can be synthesized using different methods, including the reaction of 2,3-dimethylbenzyl isocyanate with 4-(dimethylamino)pyrimidine-2-carboxylic acid, followed by purification using column chromatography. Another method involves the reaction of 2,3-dimethylphenyl isocyanate with 4-(dimethylamino)pyrimidine-2-carboxylic acid, followed by purification using recrystallization. Both methods have been reported to yield high purity 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea.
科学的研究の応用
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been studied for its potential applications in various fields, including cancer treatment, Alzheimer's disease, and neurodegenerative disorders. In cancer treatment, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of the disease. In neurodegenerative disorders, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to protect neurons from oxidative stress and reduce inflammation.
特性
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-6-5-7-13(12(11)2)19-16(22)18-10-14-17-9-8-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCLCGIMFSKNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3.5]nonane-6-carboxylic acid](/img/structure/B3000676.png)

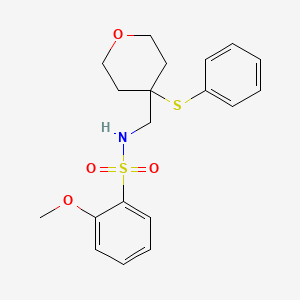
![5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B3000681.png)
![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)
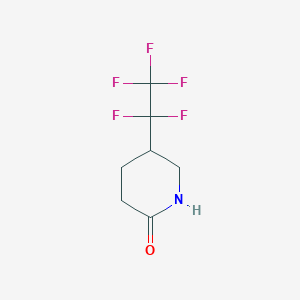
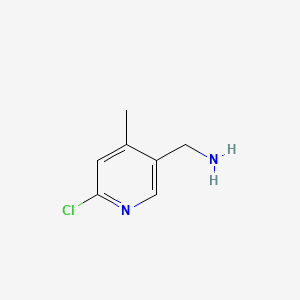
![N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide](/img/structure/B3000688.png)

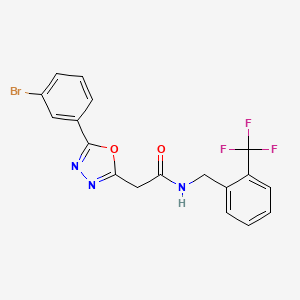
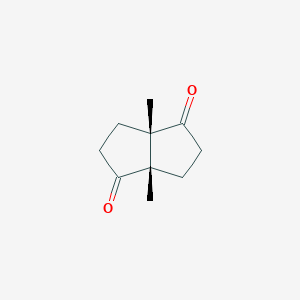
![N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3000694.png)
![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000695.png)
![2-Chloro-1-[3-[2-(furan-2-yl)-2-oxoethyl]morpholin-4-yl]propan-1-one](/img/structure/B3000698.png)